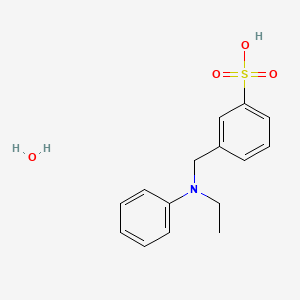

N-Ethyl-N-benzylaniline-3'-sulfonic Acid Monohydrate

CAS No.:

Cat. No.: VC17333369

Molecular Formula: C15H19NO4S

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19NO4S |

|---|---|

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | 3-[(N-ethylanilino)methyl]benzenesulfonic acid;hydrate |

| Standard InChI | InChI=1S/C15H17NO3S.H2O/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19;/h3-11H,2,12H2,1H3,(H,17,18,19);1H2 |

| Standard InChI Key | NYPORDWRBCWHRU-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2.O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-Ethyl-N-benzylaniline-3'-sulfonic Acid Monohydrate features a benzene ring substituted with a sulfonic acid group (-SO₃H) at the para position, an ethyl group (-C₂H₅), and a benzyl group (-CH₂C₆H₅) attached to the nitrogen atom of the aniline backbone. The monohydrate form includes one water molecule per formula unit, enhancing its crystalline stability. The molecular formula is C₁₅H₁₉NO₄S, with a molecular weight of 309.39 g/mol.

Table 1: Key Structural Properties

Synonyms and Nomenclature

This compound is known by multiple systematic and common names, including N-ethyl-N-(3-sulfonobenzyl)aniline, 3-((ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate, and α-N-ethylanilinotoluene-3-sulphonic acid . These synonyms reflect variations in naming conventions across chemical databases and literature .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-Ethyl-N-benzylaniline-3'-sulfonic Acid Monohydrate typically involves a multi-step process:

-

Alkylation of Aniline: Ethylation of aniline using ethyl bromide or iodide under basic conditions to form N-ethylaniline.

-

Benzylation: Introduction of a benzyl group via Friedel-Crafts alkylation or nucleophilic substitution.

-

Sulfonation: Reaction with sulfuric acid or chlorosulfonic acid to attach the sulfonic acid group at the para position .

-

Hydration: Crystallization with water to yield the monohydrate form.

Recent protocols incorporate nicotinic acid as a catalyst to enhance reaction efficiency and reduce byproducts, aligning with green chemistry principles. Solvent recycling and low-temperature sulfonation (-10°C) further minimize environmental impact .

Optimization and Scalability

Industrial-scale production faces challenges in controlling sulfonation regioselectivity. Advanced techniques such as cryogenic infrared spectroscopy have been employed to monitor intermediate structures and optimize reaction conditions . Pilot studies report yields exceeding 85% when using phosphinic acid (H₃PO₂) as a reducing agent .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents like water, ethanol, and dimethylformamide (DMF) due to its sulfonic acid group . It remains stable under ambient conditions but decomposes at temperatures above 200°C.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 180–185°C (decomposes) | |

| Solubility in Water | 25 g/100 mL (20°C) | |

| pKa (Sulfonic Acid Group) | ~1.2 | |

| Density | 1.32 g/cm³ |

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 7.27–7.18 ppm (aromatic protons), δ 3.45 ppm (ethyl CH₂), and δ 4.12 ppm (benzyl CH₂) .

-

IR Spectroscopy: Strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S=O symmetric stretch).

Reactivity and Functional Utility

Acid-Base Behavior

The sulfonic acid group confers strong acidity (pKa ≈ 1.2), enabling proton donation in aqueous media. This property facilitates its use as a Brønsted acid catalyst in esterification and alkylation reactions .

Electrophilic Substitution

The electron-withdrawing sulfonic acid group directs electrophilic attacks to the meta position of the benzene ring. This reactivity is exploited in synthesizing halogenated derivatives for pharmaceutical intermediates .

Coordination Chemistry

The nitrogen atom in the aniline moiety can act as a Lewis base, forming complexes with transition metals like Cu(II) and Fe(III). These complexes have been studied for catalytic applications in oxidation reactions .

Industrial and Research Applications

Dye and Pigment Manufacturing

As a key intermediate in azo dye synthesis, this compound participates in diazo coupling reactions to produce vibrant, water-soluble dyes . Its sulfonic acid group enhances dye affinity for cellulose fibers, making it indispensable in textile industries .

Pharmaceutical Intermediates

The compound’s aromatic and sulfonic acid groups are leveraged in synthesizing sulfonamide drugs, including antibiotics and diuretics. Recent studies explore its utility in kinase inhibitor frameworks for cancer therapy.

Analytical Chemistry

In capillary electrophoresis and ion chromatography, it serves as a buffer additive to modulate pH and improve separation efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume